Home > Products > Screening Compounds P36003 > Destetrahydrofuranyl terazosin
Destetrahydrofuranyl terazosin - 102714-74-9

Destetrahydrofuranyl terazosin

Catalog Number: EVT-3197971
CAS Number: 102714-74-9
Molecular Formula: C15H19N5O3
Molecular Weight: 317.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terazosin, a quinazoline derivative, is primarily recognized for its role as an alpha-1 adrenergic receptor antagonist. [, ] It is classified as a peripheral vasodilator and is utilized in scientific research to investigate various biological processes and potential therapeutic applications. [] One identified impurity found in Terazosin samples is 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione. [] This impurity is believed to be a byproduct of the catalytic hydrogenation step during Terazosin synthesis. []

Terazosin Hydrochloride

  • Compound Description: Terazosin hydrochloride is a selective α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia (BPH). [] It works by relaxing veins and arteries to lower blood pressure and by relaxing the muscles of the bladder and prostate to improve urine flow. [] Terazosin hydrochloride is known to exist in a dihydrate form. [] It is commercially available under various trade names such as Hytrin, Teraz, Apo-Terazosin, Teradip, Terazosabb, Terazosine EG and Terazosine Sandoz. []
  • Relevance: Terazosin hydrochloride is the parent compound of Destetrahydrofuranyl terazosin. Destetrahydrofuranyl terazosin lacks the tetrahydrofuran ring present in terazosin. []

Impurity A of Terazosin

  • Compound Description: Impurity A of Terazosin, chemically known as 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione, is an identified impurity found in commercially available terazosin. [] It is thought to be generated during the catalytic hydrogenation step in the synthesis of terazosin. [] Despite its presence as an impurity, biological screening suggests that it is not cytotoxic to several human tumor cell lines and non-malignant fibroblasts. []
  • Relevance: Impurity A of Terazosin shares a common structural core with Destetrahydrofuranyl terazosin, consisting of the quinazoline ring and the piperazine ring. [, ] Both compounds differ in the substituent attached to the piperazine nitrogen opposite the quinazoline ring.

Degradation Product 4026

  • Compound Description: Degradation Product 4026 is an identified alkaline degradation product of terazosin hydrochloride dihydrate. [, ] While the specific structure is not detailed, the research emphasizes the need for analytical methods, such as the PVC membrane sensors, to distinguish and selectively determine terazosin in the presence of this degradation product. [, ]
  • Relevance: Although the exact structure of Degradation Product 4026 remains undefined, it is considered structurally related to Destetrahydrofuranyl terazosin due to its origin as a degradation product of terazosin hydrochloride dihydrate. [, ] This suggests a significant structural similarity and a shared chemical lineage with the target compound.

1-(4-Amino-6, 7-dimethoxy- quinazoline-2-yl)- 4-formyl- piperazine

  • Compound Description: This compound is a terazosin derivative synthesized by researchers investigating the antibacterial activity of structural analogs of terazosin hydrochloride. []
  • Relevance: This compound represents an intermediary structure between terazosin hydrochloride and Destetrahydrofuranyl Terazosin. [] It retains the core structure of the quinazoline ring and piperazine ring found in both terazosin hydrochloride and Destetrahydrofuranyl terazosin but features a formyl group instead of the tetrahydrofuran or alkyl substituents on the piperazine ring.

6, 7-dimethoxy-2-piperazine-1-yl-quinazoline -4-amine

  • Compound Description: This compound is another synthetic terazosin derivative designed and assessed for its antibacterial activity alongside 1-(4-Amino-6, 7-dimethoxy- quinazoline-2-yl)- 4-formyl- piperazine. []
  • Relevance: This derivative is structurally similar to Destetrahydrofuranyl Terazosin as it also lacks the tetrahydrofuran ring found in the parent terazosin hydrochloride. [] The distinction lies in the substituent attached to the piperazine nitrogen, where this derivative has an amino group compared to the alkyl substituent in Destetrahydrofuranyl Terazosin.
Source and Classification

Destetrahydrofuranyl terazosin is synthesized from terazosin, which is recognized for its therapeutic effects in managing urinary symptoms associated with prostate enlargement and for lowering blood pressure. The compound falls under the category of pharmaceuticals known as alpha-1 blockers, which are crucial in the treatment of cardiovascular and urological conditions .

Synthesis Analysis

The synthesis of destetrahydrofuranyl terazosin involves several steps that modify the parent compound, terazosin. The process typically includes:

  1. Starting Materials: The synthesis begins with piperazine and 2-furoyl chloride.
  2. Catalytic Hydrogenation: The furan ring is subjected to catalytic hydrogenation to yield an intermediate compound.
  3. Alkylation Reaction: This intermediate is then reacted with 2-chloro-6,7-dimethoxyquinazolin-4-amine under heat to facilitate direct alkylation, resulting in the formation of destetrahydrofuranyl terazosin .

The reaction conditions such as temperature, pressure, and catalyst type are critical for optimizing yield and purity.

Molecular Structure Analysis

Destetrahydrofuranyl terazosin retains the core structure of terazosin but features modifications that influence its pharmacological properties. The molecular formula for terazosin is C19H25N5O4C_{19}H_{25}N_{5}O_{4}, with a molar mass of approximately 387.44 g/mol .

Structural Characteristics

  • Functional Groups: The presence of a piperazine ring, a furan moiety, and methoxy groups are essential for its activity.
  • 3D Configuration: The spatial arrangement of atoms plays a significant role in its interaction with alpha-1 adrenergic receptors.

The structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the compound's conformation and functional group positioning.

Chemical Reactions Analysis

Destetrahydrofuranyl terazosin participates in various chemical reactions typical for alpha-1 blockers:

  1. Receptor Binding: It competitively inhibits alpha-1 adrenergic receptors, leading to vasodilation.
  2. Metabolic Pathways: The compound undergoes hepatic metabolism where it may form several metabolites, including 6-O-demethyl and 7-O-methyl derivatives .

These reactions are crucial for understanding both the efficacy and potential side effects associated with the drug.

Mechanism of Action

Destetrahydrofuranyl terazosin works primarily as a selective antagonist at alpha-1 adrenergic receptors located in vascular smooth muscle and the prostate.

Mechanistic Details

  • Inhibition of Receptors: By blocking these receptors, the drug induces relaxation of smooth muscle tissue, leading to decreased vascular resistance and improved urine flow.
  • Long-term Effects: Chronic use may enhance apoptosis in prostate cells through pathways involving transforming growth factor beta-1 (TGF-beta1), contributing to reduced prostate volume over time .

This mechanism underscores its therapeutic applications in treating hypertension and benign prostatic hyperplasia.

Physical and Chemical Properties Analysis

The physical properties of destetrahydrofuranyl terazosin are similar to those of terazosin:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Stability: The stability of the compound may vary with pH; thus, formulations often require specific buffering agents to maintain efficacy during storage .
Applications

Destetrahydrofuranyl terazosin has significant clinical applications:

  1. Benign Prostatic Hyperplasia: Used to alleviate urinary symptoms associated with prostate enlargement by relaxing bladder neck muscles.
  2. Hypertension Management: Acts as an antihypertensive agent by promoting vasodilation.
  3. Potential Neuroprotective Effects: Emerging research suggests possible benefits in neuroprotection due to its pharmacological profile .

These applications highlight its importance in both urology and cardiology, making it a valuable compound in therapeutic settings.

Properties

CAS Number

102714-74-9

Product Name

Destetrahydrofuranyl terazosin

IUPAC Name

4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde

Molecular Formula

C15H19N5O3

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C15H19N5O3/c1-22-12-7-10-11(8-13(12)23-2)17-15(18-14(10)16)20-5-3-19(9-21)4-6-20/h7-9H,3-6H2,1-2H3,(H2,16,17,18)

InChI Key

LYWLXJIJCXEGCI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.